5-(2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene)-4-oxo-2-thioxo-3-oxazolidinepropionosulphonic acid
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Overview
Description
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid is a complex organic compound with a unique structure that includes benzoxazole, oxazolidine, and sulfonic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The oxazolidine ring is then formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines . Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial enzymes can result in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzimidazole Derivatives: Similar to imidazoles, benzimidazoles have diverse biological applications and are used in the development of various therapeutic agents.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid is unique due to its combination of benzoxazole, oxazolidine, and sulfonic acid moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of activities .
Properties
CAS No. |
71173-57-4 |
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Molecular Formula |
C18H20N2O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[(5E)-5-[(1Z)-1-(3-ethyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C18H20N2O6S2/c1-3-19-13-7-4-5-8-14(13)25-15(19)11-12(2)16-17(21)20(18(27)26-16)9-6-10-28(22,23)24/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,22,23,24)/b15-11-,16-12+ |
InChI Key |
HPHDCNSKXDAZQB-UKVBVZPVSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\3/C(=O)N(C(=S)O3)CCCS(=O)(=O)O)\C |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC(=C3C(=O)N(C(=S)O3)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
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